1-Phenylbutan-2-one

Description

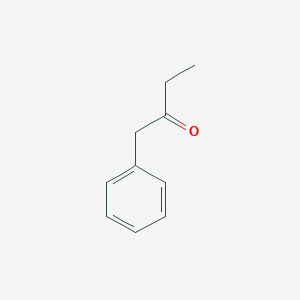

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDLTXYXODKDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143462 | |

| Record name | 1-Phenyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-32-5 | |

| Record name | 1-Phenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1007-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AKG6904VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylbutan-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1-Phenylbutan-2-one (also known as benzyl (B1604629) ethyl ketone). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details the physicochemical properties of this compound, its molecular structure, and provides actionable experimental protocols for its synthesis, purification, and analysis.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] It is an organic compound classified as a ketone, featuring a phenyl group attached to a butan-2-one backbone.[1]

Chemical Structure

The structure of this compound consists of a butane (B89635) chain with a ketone functional group at the second carbon atom. A phenyl group is attached to the first carbon atom.

-

IUPAC Name: this compound

-

Synonyms: Benzyl ethyl ketone, Ethyl benzyl ketone, 1-Phenyl-2-butanone[1][2]

-

SMILES: CCC(=O)Cc1ccccc1

-

InChI: 1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

-

InChIKey: GKDLTXYXODKDEA-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 148.20 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, floral | [1] |

| Boiling Point | 109-112 °C at 15 mmHg | [3] |

| Melting Point | Not available (liquid at room temperature) | |

| Density | 0.998 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.512 | |

| Flash Point | 90 °C (194 °F) - closed cup | |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

| logP (octanol-water partition coefficient) | 2.04 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the acetoacetic ester synthesis. This multi-step process allows for the controlled formation of the target ketone.

Methodology:

-

Enolate Formation: Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol. Ethyl acetoacetate (B1235776) is then added to the sodium ethoxide solution to form the sodium enolate of ethyl acetoacetate.

-

Alkylation: Benzyl chloride is added to the solution of the enolate. The enolate acts as a nucleophile, displacing the chloride ion from benzyl chloride in an SN2 reaction to form ethyl 2-benzylacetoacetate.

-

Hydrolysis and Decarboxylation: The resulting ester is then heated with aqueous acid (e.g., sulfuric acid). This step hydrolyzes the ester to a β-keto acid, which is unstable and readily undergoes decarboxylation upon further heating to yield this compound.

References

- 1. CAS 1007-32-5: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-PHENYL-2-BUTANONE | 1007-32-5 [chemicalbook.com]

- 4. 1-Phenyl-2-butanone [webbook.nist.gov]

- 5. 1-Phenyl-2-butanone | C10H12O | CID 13879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Phenyl-2-butanone | SIELC Technologies [sielc.com]

In-Depth Technical Guide: 1-Phenylbutan-2-one (CAS 1007-32-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenylbutan-2-one (CAS 1007-32-5), a ketone with applications as a building block in organic synthesis, particularly in the pharmaceutical industry. The document details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, outlines methods for its analytical characterization, and discusses its known biological effects, including observed sedative properties. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Chemical and Physical Properties

This compound, also known as benzyl (B1604629) ethyl ketone, is a pale yellow oily liquid.[1] It is a versatile intermediate in the synthesis of various organic compounds.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1007-32-5 | [2] |

| Molecular Formula | C₁₀H₁₂O | [2] |

| Molecular Weight | 148.20 g/mol | [2] |

| Boiling Point | 109-112 °C at 15 mmHg | [1] |

| Density | 0.998 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.512 | [1] |

| Flash Point | 195 °F | [1] |

| LogP | 2.279 (estimated) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acylation of a Grignard reagent. This involves the reaction of benzylmagnesium bromide with propanoyl chloride.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the preparation of this compound from benzyl bromide and propanoyl chloride.

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

Benzyl bromide

-

Propanoyl chloride

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Benzylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of benzyl bromide in dry diethyl ether dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle warming. Maintain a gentle reflux by controlling the rate of addition of the benzyl bromide solution. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Acylation Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of propanoyl chloride in dry diethyl ether dropwise with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation.

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques employed for this.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the analysis of this compound.

Experimental Protocol:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Gradient | Isocratic or gradient elution, to be optimized for resolution |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | Ambient |

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Further dilute to create calibration standards. Filter all solutions through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Experimental Protocol:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz or higher | 100 MHz or higher |

| Solvent | CDCl₃ | CDCl₃ |

| Standard | Tetramethylsilane (B1202638) (TMS) | Tetramethylsilane (TMS) |

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Expected Chemical Shifts:

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Phenyl-H | 7.20-7.35 (m, 5H) | 134.4, 129.3, 128.6, 126.8 |

| -CH₂- (benzyl) | 3.68 (s, 2H) | 51.5 |

| -C=O | - | 210.8 |

| -CH₂- (ethyl) | 2.45 (q, J=7.3 Hz, 2H) | 35.8 |

| -CH₃ (ethyl) | 1.04 (t, J=7.3 Hz, 3H) | 7.8 |

Biological Activity and Metabolism

Sedative Activity

This compound has been reported to exhibit sedative activities in mice.[1] However, the precise mechanism of this sedative action has not been extensively elucidated in publicly available literature. The sedative effects of simple ketones are not as well-characterized as classical sedative-hypnotic drugs. Some ketones, particularly in the context of a ketogenic diet, can influence central nervous system excitability, potentially through metabolic pathways or by affecting neurotransmitter systems.[3][4]

In Vitro Metabolism

Studies on the in vitro metabolism of this compound using rabbit liver preparations have shown that the primary metabolic pathway is the reduction of the ketone group to the corresponding alcohol, 1-phenylbutan-2-ol.[5] Minor metabolites, including 1,2-glycols and ketols (2-one-1-ols), have also been identified.[5] Unlike its lower homolog phenylacetone, this compound does not appear to be metabolized to benzoic acid.[5]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from sources of ignition.[1]

Conclusion

This compound is a valuable chemical intermediate with established synthetic routes and analytical characterization methods. While its sedative properties have been noted, further research is required to fully understand the underlying pharmacological mechanisms. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound, facilitating its synthesis, analysis, and further investigation into its biological activities.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The Nervous System and Metabolic Dysregulation: Emerging Evidence Converges on Ketogenic Diet Therapy [frontiersin.org]

- 4. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis via Claisen Condensation of Benzyl Cyanide and Ethyl Propionate

An In-depth Technical Guide to the Synthesis of Benzyl (B1604629) Ethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to Benzyl Ethyl Ketone (1-phenyl-2-butanone), a key intermediate in various chemical syntheses. This document details the precursor materials, reaction mechanisms, and experimental protocols for several established methods. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

This established method provides a reliable route to benzyl ethyl ketone through the condensation of benzyl cyanide and an ester.

Experimental Protocol

A detailed experimental protocol for this synthesis is outlined below:

| Step | Procedure |

| 1. Sodium Ethoxide Formation | In a 2-liter flask equipped with a thermometer, stirrer, dropping funnel, and reflux condenser, 600 ml of absolute ethanol (B145695) is treated portionwise with 30 g of sodium metal while stirring. The mixture is heated to reflux until all the sodium has dissolved. |

| 2. Condensation Reaction | A mixture of 117.2 g of benzyl cyanide and 153.2 g of ethyl propionate (B1217596) is added dropwise to the boiling sodium ethoxide solution over 30 minutes. The reaction mixture is then heated for an additional 3 hours. |

| 3. Work-up and Extraction | The ethanol is distilled off, and 300 ml of toluene (B28343) is added, followed by 250 ml of ice/water. The aqueous phase is separated and washed with 300 ml of toluene. |

| 4. Hydrolysis and Decarboxylation | 540 g of 96% sulfuric acid is added to the aqueous phase. The mixture is heated to reflux until the evolution of carbon dioxide ceases. |

| 5. Final Extraction and Purification | The cooled mixture is diluted with 250 ml of ice/water and extracted twice with 300 ml portions of toluene. The combined toluene extracts are washed with water, 10% sodium carbonate solution, and again with water. After drying over sodium sulfate, the toluene is evaporated. |

| 6. Distillation | The final product is obtained by distillation. |

Quantitative Data

| Parameter | Value | Reference |

| Yield | 53% | [1] |

| Boiling Point | 69°C / 3 mmHg | [1] |

| Refractive Index (nD20) | 1.5109 | [1] |

Reaction Pathway

Caption: Claisen condensation pathway for benzyl ethyl ketone synthesis.

Synthesis via Grignard Reaction

The Grignard reaction provides a versatile method for forming carbon-carbon bonds. In this synthesis, a benzyl Grignard reagent reacts with an acyl chloride.

Precursors

-

Benzylmagnesium halide (e.g., Benzylmagnesium chloride or bromide)

-

Propionyl chloride

Experimental Protocol

The following is a general procedure for the synthesis of a ketone from a Grignard reagent and an acyl chloride.

| Step | Procedure |

| 1. Grignard Reagent Formation | In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether. A solution of benzyl halide (chloride or bromide) in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary and may require gentle warming. |

| 2. Reaction with Acyl Chloride | The freshly prepared Grignard reagent is cooled in an ice bath. A solution of propionyl chloride in anhydrous ether is added dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained below 10°C. |

| 3. Quenching | After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by slowly pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride. |

| 4. Extraction and Purification | The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure. |

| 5. Distillation | The crude product is purified by vacuum distillation. |

Quantitative Data

Reaction Pathway

Caption: Grignard reaction pathway for benzyl ethyl ketone synthesis.

Synthesis via Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[2][3]

Precursors

-

Propanoyl chloride (or Propionic anhydride)

-

Lewis Acid Catalyst (e.g., Aluminum chloride, AlCl₃)

Experimental Protocol

The following is a general procedure for the Friedel-Crafts acylation of benzene.

| Step | Procedure |

| 1. Catalyst Suspension | In a flask equipped with a stirrer, reflux condenser, and a dropping funnel, anhydrous aluminum chloride is suspended in an excess of dry benzene. |

| 2. Acylation | Propanoyl chloride is added dropwise to the stirred suspension. The reaction is exothermic, and the temperature may be controlled with a cooling bath. After the addition is complete, the mixture is heated, typically to reflux, for a period to ensure complete reaction.[4] |

| 3. Quenching | The reaction mixture is cooled and then poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. |

| 4. Extraction and Purification | The benzene layer is separated, washed with water, a dilute sodium hydroxide (B78521) solution, and then again with water. After drying over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄), the excess benzene is removed by distillation. |

| 5. Distillation | The resulting crude benzyl ethyl ketone is purified by vacuum distillation. |

Quantitative Data

Yields for Friedel-Crafts acylation reactions can vary widely depending on the specific substrates and conditions but are often in the range of 70-90% for reactive aromatic compounds.

Reaction Pathway

Caption: Friedel-Crafts acylation pathway for benzyl ethyl ketone synthesis.

Synthesis via Oxidation of 1-Phenyl-2-butanol

The oxidation of a secondary alcohol, 1-phenyl-2-butanol, provides a direct route to benzyl ethyl ketone. Several oxidation methods are applicable.

Precursor: 1-Phenyl-2-butanol

1-Phenyl-2-butanol can be synthesized via methods such as the reaction of styrene (B11656) oxide with an ethyl Grignard reagent or the reaction of phenylacetaldehyde (B1677652) with ethylmagnesium bromide.[5]

Oxidation Protocols

This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.[6][7][8]

| Step | Procedure |

| 1. Activation of DMSO | A solution of oxalyl chloride in dichloromethane (B109758) (DCM) is cooled to -78°C (dry ice/acetone bath). A solution of DMSO in DCM is added dropwise, and the mixture is stirred for a short period. |

| 2. Alcohol Addition | A solution of 1-phenyl-2-butanol in DCM is added dropwise to the activated DMSO solution at -78°C. |

| 3. Base Addition and Warming | Triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature. |

| 4. Work-up | Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. After drying and filtration, the solvent is removed in vacuo. |

| 5. Purification | The crude product is purified by column chromatography or vacuum distillation. |

DMP is a mild and selective oxidizing agent.[9][10][11]

| Step | Procedure |

| 1. Reaction Setup | A solution of 1-phenyl-2-butanol in a suitable solvent (e.g., dichloromethane) is prepared. |

| 2. DMP Addition | Dess-Martin periodinane is added to the alcohol solution in one portion at room temperature. |

| 3. Reaction Monitoring | The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed. |

| 4. Quenching and Work-up | The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred until the layers are clear. |

| 5. Extraction and Purification | The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography or distillation. |

Quantitative Data for Oxidation Reactions

Yields for Swern and Dess-Martin oxidations are typically high, often exceeding 85-90%, with good functional group tolerance.

Oxidation Reaction Mechanism (Swern Oxidation Example)

Caption: Swern oxidation pathway for benzyl ethyl ketone synthesis.

Synthesis from Phenylacetic Acid and Propionic Acid

This method is analogous to the synthesis of methyl benzyl ketone from phenylacetic acid and acetic acid.[12] It involves the catalytic ketonization of a mixture of two carboxylic acids.

Precursors

-

Phenylacetic acid

-

Propionic acid

-

Catalyst (e.g., Thorium oxide on pumice)

Experimental Protocol

The following is an adapted procedure based on the synthesis of methyl benzyl ketone.

| Step | Procedure |

| 1. Catalyst Preparation | A catalyst, such as thorium oxide on pumice, is prepared and packed into a reaction tube. |

| 2. Reaction Setup | The reaction tube is heated in a furnace to a high temperature (e.g., 430-450°C). |

| 3. Reactant Addition | A mixture of phenylacetic acid and propionic acid (typically in a 1:2 molar ratio) is introduced into the reaction tube at a controlled rate. |

| 4. Product Collection | The product vapors are passed through a condenser and collected. |

| 5. Work-up and Purification | The collected liquid, which contains the ketone, unreacted acids, and byproducts, is washed with a basic solution to remove acidic components. The organic layer is then washed with water and dried. |

| 6. Distillation | The crude product is purified by vacuum distillation. |

Quantitative Data

The analogous synthesis of methyl benzyl ketone reports yields in the range of 55-65%.[12] Similar yields can be expected for the synthesis of benzyl ethyl ketone.

Reaction Pathway

References

- 1. m.youtube.com [m.youtube.com]

- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 1-Phenylbutan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound 1-Phenylbutan-2-one (CAS No: 1007-32-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol . Its structure consists of a phenyl group attached to a butan-2-one moiety. The spectroscopic data presented below are consistent with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.15 | Multiplet | 5H | Phenyl group protons (C₆H₅) |

| 3.67 | Singlet | 2H | Methylene protons (-CH₂-) adjacent to the phenyl group |

| 2.45 | Quartet | 2H | Methylene protons (-CH₂-) of the ethyl group |

| 1.05 | Triplet | 3H | Methyl protons (-CH₃) of the ethyl group |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 209.5 | Carbonyl carbon (C=O) |

| 134.5 | Quaternary phenyl carbon (C-Ar) |

| 129.4 | Phenyl carbons (CH-Ar) |

| 128.6 | Phenyl carbons (CH-Ar) |

| 126.8 | Phenyl carbons (CH-Ar) |

| 51.5 | Methylene carbon (-CH₂-) adjacent to the phenyl group |

| 35.8 | Methylene carbon (-CH₂-) of the ethyl group |

| 7.8 | Methyl carbon (-CH₃) of the ethyl group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3088, 3064, 3031 | Weak | Aromatic C-H stretch |

| 2978, 2938 | Medium | Aliphatic C-H stretch |

| 1717 | Strong | Carbonyl (C=O) stretch |

| 1605, 1497, 1454 | Medium to Weak | Aromatic C=C bending |

| 748, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows the following major fragments.

| m/z | Relative Intensity (%) | Assignment |

| 148 | 25 | Molecular ion [M]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |

| 65 | 15 | [C₅H₅]⁺ |

| 57 | 80 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 29 | 40 | [C₂H₅]⁺ (Ethyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A longer acquisition time and a greater number of scans are generally required due to the lower natural abundance of the ¹³C isotope.

-

The acquired data is Fourier transformed and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Carefully place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment is recorded first to subtract the atmospheric and instrumental contributions.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For electron ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

Instrumentation and Data Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule. The peak with the highest intensity is designated as the base peak (100% relative intensity).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, demonstrating how the data from each technique contributes to the final structural elucidation.

Caption: Workflow for the structural elucidation of this compound using various spectroscopic techniques.

References

Physical and chemical properties of 1-Phenylbutan-2-one

An In-depth Technical Guide to 1-Phenylbutan-2-one

This compound, also known by synonyms such as Benzyl ethyl ketone, is an organic compound with the chemical formula C10H12O.[1][2][3] It is characterized by a phenyl group attached to a butan-2-one structure.[1] This compound typically presents as a colorless to pale yellow liquid with a sweet, floral scent.[1] It finds applications in organic synthesis as a building block and has been noted for its use as a flavoring agent.[1][3] This guide provides a comprehensive overview of its physical, chemical, and spectral properties, along with experimental protocols and safety information, tailored for researchers and professionals in drug development.

Core Properties and Data

Quantitative data for this compound are summarized in the tables below for ease of reference and comparison.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C10H12O | [1][2][3][4] |

| Molecular Weight | 148.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 109-112 °C at 15 mmHg | [3] |

| Density | 0.998 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.512 | [3] |

| Flash Point | 195 °F (90.56 °C) | [3][5] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1] | [1] |

| LogP | 2.04 - 2.279 | [3][4] |

| CAS Number | 1007-32-5 | [2][3][4] |

Spectral Data Summary

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Expected signals include a triplet for the methyl protons, a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the benzylic methylene protons, and a multiplet for the aromatic protons of the phenyl group.[6][7] |

| ¹³C NMR | Expected signals include peaks for the methyl carbon, the two methylene carbons, the carbonyl carbon (downfield), and the aromatic carbons. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1700 cm⁻¹. Other bands would correspond to C-H bonds of the alkyl and aromatic groups.[2][8][9] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Common fragmentation patterns for ketones would be observed.[8] |

| Kovats Retention Index | Standard non-polar: 1192 - 1197.6; Standard polar: 1797.[2][10] |

Chemical Reactivity and Synthesis

This compound exhibits reactivity typical of ketones, primarily centered around the carbonyl group and the adjacent alpha-hydrogens.[1] It undergoes nucleophilic addition reactions and can participate in condensation reactions.[1] For instance, it reacts with 2,4-dinitrophenylhydrazine (B122626) to form the corresponding (E)-1-Phenylbutan-2-one (2,4-dinitrophenyl)hydrazone.[11] The presence of alpha-hydrogens on both sides of the carbonyl group allows for enolate formation and subsequent reactions, such as halogenation. It has been used in the preparation of 1-bromo-1-phenyl-2-butanone.[3]

General Synthesis Pathway

A common method for the synthesis of aryl ketones is through Friedel-Crafts acylation. The synthesis of this compound can be envisioned through a multi-step process starting from benzene (B151609) and a suitable acylating or alkylating agent, followed by oxidation.

References

- 1. CAS 1007-32-5: this compound | CymitQuimica [cymitquimica.com]

- 2. 1-Phenyl-2-butanone | C10H12O | CID 13879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-PHENYL-2-BUTANONE | 1007-32-5 [chemicalbook.com]

- 4. 1-Phenyl-2-butanone | SIELC Technologies [sielc.com]

- 5. 1-phenyl-2-butanone, 1007-32-5 [thegoodscentscompany.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-PHENYL-2-BUTANONE(1007-32-5) 1H NMR spectrum [chemicalbook.com]

- 8. 1-Phenyl-2-butanone [webbook.nist.gov]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. 1-Phenyl-2-butanone [webbook.nist.gov]

- 11. (E)-1-Phenylbutan-2-one (2,4-dinitrophenyl)hydrazone - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1-Phenylbutan-2-one: A Technical Guide to its Role as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylbutan-2-one, also known as benzyl (B1604629) ethyl ketone, is a versatile ketone that serves as a valuable starting material and intermediate in a multitude of organic syntheses. Its chemical structure, featuring a reactive carbonyl group and an adjacent methylene (B1212753) group activated by the phenyl ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the role of this compound as a building block in the synthesis of various organic molecules, with a particular focus on heterocyclic compounds of medicinal interest. This document details key reactions, experimental protocols, and the biological significance of the resulting products, offering a comprehensive resource for researchers in organic synthesis and drug discovery.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Sweet, floral | [3] |

| Boiling Point | 109-112 °C at 15 mmHg | [4] |

| Density | 0.998 g/mL at 25 °C | [4] |

| Refractive Index | 1.512 at 20 °C | [4] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [3] |

| CAS Number | 1007-32-5 | [1] |

Key Synthetic Applications of this compound

This compound is a precursor for a variety of important chemical reactions, enabling the synthesis of complex molecular architectures.

Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it an ideal substrate for the construction of various heterocyclic ring systems, which are core structures in many pharmaceuticals.

The Friedländer synthesis is a classic method for the preparation of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, such as this compound. Quinolines and their derivatives exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6]

Experimental Protocol: Synthesis of 2-Ethyl-3-phenylquinoline

-

Reactants: 2-aminobenzophenone (B122507) (1.0 mmol), this compound (1.2 mmol).

-

Catalyst: Freshly prepared poly(phosphoric acid) (PPA).

-

Procedure: A mixture of 2-aminobenzophenone and this compound is heated at 90 °C in the presence of PPA without any solvent for 1 hour. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated sodium carbonate solution. The resulting solid is filtered, washed with water, and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude product, which is then purified.[7]

-

Expected Yield: While a specific yield for this exact reaction is not provided in the searched literature, similar Friedländer syntheses report yields ranging from good to excellent.[8]

Logical Workflow for Friedländer Synthesis

Friedländer synthesis workflow.

Pyrimidine (B1678525) derivatives are of great interest due to their presence in nucleic acids and their broad spectrum of pharmacological activities, including antiviral and anticancer effects.[4][9] this compound can be used as a precursor to chalcones, which are then cyclized with urea (B33335) or its derivatives to form pyrimidines.

Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrimidinone

This is a two-step process starting with the synthesis of a chalcone (B49325) via a Claisen-Schmidt condensation, followed by cyclization.

-

Step 1: Chalcone Synthesis: An appropriately substituted aromatic aldehyde is condensed with this compound in the presence of a base like potassium hydroxide (B78521) in ethanol.[4]

-

Step 2: Pyrimidine Formation: The resulting chalcone is then reacted with urea in the presence of a base (e.g., aqueous sodium hydroxide) to yield the pyrimidinone derivative.[10] The reaction can proceed via a Michael addition mechanism.[10]

Quantitative Data for a Representative Pyrimidine Synthesis (from a chalcone)

| Reactants | Reagents | Conditions | Yield | Reference |

| Chalcone, Urea | aq. NaOH | Reflux | Moderate | [10] |

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a core structure in many alkaloids with significant biological activities, including antiviral and antitumor properties.[11] The reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with a ketone like this compound, followed by an acid-catalyzed cyclization.[1][12]

Experimental Protocol: Synthesis of a 1-Ethyl-1-phenyl-1,2,3,4-tetrahydro-β-carboline

-

Reactants: Tryptamine (1.0 equiv), this compound (1.0 equiv).

-

Solvent/Catalyst: Refluxing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be used as both the solvent and promoter, avoiding the need for strong Brønsted or Lewis acids.[11]

-

Procedure: A mixture of tryptamine and this compound in HFIP is refluxed. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed by distillation to afford the crude product, which is then purified.

-

Expected Yield: Similar reactions using aldehydes in HFIP have reported high yields (e.g., 95%).[11]

Logical Workflow for Pictet-Spengler Reaction

Pictet-Spengler reaction workflow.

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[6] This reaction typically involves a ketone, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base.[6] 2-Aminothiophenes are important intermediates in the synthesis of dyes and pharmacologically active compounds.

Experimental Protocol: Synthesis of a Substituted 2-Aminothiophene

-

Reactants: this compound (1.0 equiv), ethyl cyanoacetate (B8463686) (1.0 equiv), elemental sulfur (1.0 equiv).

-

Base: Morpholine or another suitable amine base.

-

Procedure: The reactants are condensed in the presence of the base. The reaction can be performed under solvent-free conditions using high-speed ball milling, which can be catalytic in base.[13] Alternatively, the reaction can be carried out in a suitable solvent with heating.

-

Expected Yield: The Gewald reaction generally provides moderate to good yields.[14]

The Paal-Knorr synthesis is a classic method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[15] While this compound is not a 1,4-dicarbonyl compound itself, it can be used as a starting material to synthesize the required 1,4-dicarbonyl precursor through various synthetic routes, such as an aldol (B89426) condensation followed by further functionalization.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This compound can react with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This reaction is crucial for the introduction of nitrogen-containing functional groups and the synthesis of various biologically active molecules.[16]

Experimental Protocol: Synthesis of N-substituted 1-phenylbutan-2-amine

-

Reactants: this compound (1.0 equiv), primary amine (1.0-1.2 equiv).

-

Reducing Agent: Sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent depends on the reactivity of the carbonyl compound and the pH of the reaction medium.

-

Procedure: The ketone and amine are typically stirred together in a suitable solvent (e.g., methanol, dichloroethane) to form the imine intermediate. The reducing agent is then added to the reaction mixture. The reaction is often carried out as a one-pot procedure.[16]

Quantitative Data for a Representative Reductive Amination

| Carbonyl | Amine | Reducing Agent | Solvent | Yield | Reference |

| This compound | Primary Amine | NaBH₃CN | Methanol | Good to Excellent | [16] (general) |

Biological Significance and Signaling Pathways of Derivatives

The heterocyclic compounds synthesized from this compound often exhibit significant biological activities by modulating key signaling pathways.

Quinolines as Kinase Inhibitors

Many quinoline (B57606) derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[17] Aberrant kinase activity is a hallmark of many cancers. For instance, quinoline-based compounds have been shown to inhibit the Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[17] Inhibition of the Pim-1 signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Pim-1 Kinase Signaling Pathway

Inhibition of the Pim-1 kinase pathway.

Pyrimidines as Antiviral Agents

Inhibitors of the de novo pyrimidine biosynthesis pathway have emerged as broad-spectrum antiviral agents.[3][18] Viruses rely on host cell machinery for replication, including the synthesis of nucleotides for their genetic material. By inhibiting key enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), pyrimidine derivatives can deplete the cellular pool of pyrimidines, thereby hindering viral replication. Interestingly, this inhibition can also stimulate the innate immune response, further contributing to the antiviral effect.[3]

Pyrimidine Biosynthesis Inhibition and Antiviral Response

References

- 1. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Small molecule inhibitor binds to NLRP3 and prevents inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Pictet-Spengler_reaction [chemeurope.com]

- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. ijmphs.com [ijmphs.com]

- 18. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

1-Phenylbutan-2-one: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, possessing a defined three-dimensional arrangement, are instrumental in the synthesis of complex molecular architectures with specific biological activities. Among these, 1-phenylbutan-2-one, a ketone with a chiral center at the α-position to the carbonyl group, emerges as a valuable and versatile precursor for a range of chiral molecules, including amino alcohols and other pharmacologically relevant scaffolds. This technical guide provides a comprehensive overview of the synthesis of chiral this compound and its applications as a pivotal building block in asymmetric synthesis.

Enantioselective Synthesis of Chiral Ketones: The Case of Phenylbutan-2-ones

The most direct and industrially relevant method for obtaining enantiomerically pure ketones is the asymmetric hydrogenation of their corresponding α,β-unsaturated precursors. While specific data for the direct asymmetric synthesis of this compound is not extensively detailed in the available literature, the synthesis of its isomer, 3-phenylbutan-2-one (B1615089), via the asymmetric hydrogenation of benzylideneacetone (B49655) (4-phenyl-3-buten-2-one) provides a well-documented and analogous model. This process highlights the use of chiral catalysts to achieve high yields and enantiomeric excess (ee%).[1]

Asymmetric Hydrogenation of Benzylideneacetone

The enantioselective synthesis of 3-phenylbutan-2-one is a critical process for producing various chiral synthons.[1] The reaction involves the reduction of the carbon-carbon double bond of benzylideneacetone in the presence of a chiral catalyst, typically based on transition metals like iridium or ruthenium, or through organocatalysis.[1]

Data Presentation: Performance of Catalysts in the Asymmetric Hydrogenation of Benzylideneacetone [1]

| Catalyst System | Catalyst Loading (mol%) | Solvent | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | ee% |

| 3%Ir/SiO₂ / (1S,2S)-DPEN / 2TPP | - | Methanol (B129727) | 6.0 | 40 | 8 | >99.0 | 48.1 (for C=O reduction) |

| RuBr₂(xylskewphos)(daipen) | - | - | - | - | - | - | 98 (for acetophenone) |

| Macmillan Imidazolidinone | 20 | THF/H₂O | - | RT | 24 | 96 | 74 (for 3-phenyl-2-butanone) |

Note: Data for Ru-based and organocatalysts are for structurally similar ketones, as direct comparative data for benzylideneacetone was not available in the cited literature.[1]

Experimental Protocol: Asymmetric Hydrogenation with an Iridium Catalyst[1]

The following protocol is a representative example for the asymmetric hydrogenation of an α,β-unsaturated ketone, adapted for the synthesis of 3-phenylbutan-2-one.

Materials:

-

Benzylideneacetone (4-phenyl-3-buten-2-one)

-

3%Ir/SiO₂ catalyst

-

(1S,2S)-Diphenylethylenediamine ((1S,2S)-DPEN)

-

Triphenylphosphine (TPP)

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

In a glovebox, the autoclave reactor is charged with the 3%Ir/SiO₂ catalyst, (1S,2S)-DPEN, and TPP.

-

Anhydrous methanol is added, followed by the substrate, benzylideneacetone.

-

The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The reactor is purged several times with hydrogen gas to remove any air.

-

The reactor is pressurized with hydrogen to 6.0 MPa and heated to 40°C.

-

The reaction mixture is stirred vigorously for 8 hours, maintaining constant temperature and pressure.

-

After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

The crude reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

The product, 3-phenylbutan-2-one, is purified by column chromatography.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Alternative Synthetic Strategies for Chiral Ketones

Beyond asymmetric hydrogenation, other methods can be employed to access chiral ketones like this compound.

Deracemization of Racemic Alcohols

One promising approach involves the deracemization of the corresponding racemic alcohol, 1-phenylbutan-2-ol. This can be achieved through a one-pot process that combines a non-enantioselective oxidation of the alcohol to the ketone with a highly enantioselective enzymatic reduction of the ketone back to one enantiomer of the alcohol.[2][3][4] Subsequent oxidation of the enantiopure alcohol would yield the desired chiral ketone.

Biocatalytic Reduction and Deracemization

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as ketoreductases, can reduce prochiral ketones to chiral alcohols with high enantioselectivity.[2] Furthermore, whole-cell biocatalysts or isolated enzymes can be used for the deracemization of racemic alcohols through stereoinversion processes, which involve a cycle of oxidation and enantioselective reduction.[4]

This compound as a Chiral Building Block

Enantiomerically pure this compound is a valuable intermediate for the synthesis of more complex chiral molecules, particularly chiral amines and alcohols. These motifs are prevalent in a wide range of pharmaceuticals.[5]

Synthesis of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry.[6] Chiral this compound can serve as a precursor to these compounds through reductive amination. This transformation involves the reaction of the ketone with an amine to form an intermediate imine, which is then reduced to the corresponding chiral amine. The stereochemistry of the final product can be controlled by the use of a chiral reducing agent or a chiral auxiliary.

Synthesis of Chiral Diols

The reduction of the carbonyl group of chiral this compound provides access to the corresponding chiral secondary alcohol, 1-phenylbutan-2-ol. This transformation can be achieved with high stereoselectivity using various reducing agents, and the resulting chiral diol can be a valuable intermediate in natural product synthesis.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Conclusion

This compound holds significant potential as a versatile chiral building block for the synthesis of enantiomerically pure compounds of interest to the pharmaceutical and fine chemical industries. While direct and detailed protocols for its asymmetric synthesis are an area for further research, analogous transformations of its isomers and related compounds demonstrate the feasibility and power of catalytic asymmetric hydrogenation and biocatalysis. The resulting chiral ketone can be readily transformed into valuable chiral amines and alcohols, underscoring its utility in the construction of complex molecular targets. Further exploration into the direct enantioselective synthesis of this compound and its application in the synthesis of novel therapeutic agents is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. Deracemization of racemic alcohols combining photooxidation and biocatalytic reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of 1-Phenylbutan-2-one in Medicinal Chemistry: A Technical Guide to a Versatile Scaffold

For Immediate Release

A comprehensive technical guide exploring the latent therapeutic applications of 1-Phenylbutan-2-one (also known as benzyl (B1604629) ethyl ketone), a versatile chemical scaffold. This document provides an in-depth analysis of its potential in medicinal chemistry, drawing parallels from structurally similar compounds with proven biological activities. This guide is intended for researchers, scientists, and drug development professionals.

While direct and extensive research into the medicinal applications of this compound is nascent, its structural motifs are present in a variety of biologically active molecules. This guide will delve into the potential applications of this compound by examining the established pharmacological activities of its close analogs, focusing on anticonvulsant, anti-inflammatory, and neuroprotective properties. By presenting detailed experimental protocols and quantitative data from related studies, we aim to provide a foundational resource to stimulate further investigation into this promising scaffold.

The this compound Scaffold: A Building Block for Innovation

This compound is an organic compound featuring a phenyl group attached to a butanone backbone.[1] Its chemical structure presents several key features for medicinal chemistry exploration: a reactive ketone group amenable to a wide range of chemical transformations, and a phenyl ring that can be substituted to modulate pharmacokinetic and pharmacodynamic properties. These characteristics make it an attractive starting point for the synthesis of diverse compound libraries for biological screening.

Potential Therapeutic Applications Based on Structural Analogs

Extensive research on compounds structurally related to this compound has revealed significant therapeutic potential in several key areas. The following sections explore these applications and provide a basis for the rational design of novel this compound derivatives.

Anticonvulsant Activity

The core structure of this compound is reminiscent of scaffolds found in known anticonvulsant agents. For instance, derivatives of 1-phenylcyclohexylamine (B1663984) have shown efficacy in the maximal electroshock (MES) seizure test.[2] Furthermore, the synthesis of pyrazoline derivatives, which can be conceptually derived from chalcones (α,β-unsaturated ketones with a phenyl ketone moiety), has yielded compounds with significant anticonvulsant properties.

A study on 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives, which bear a phenyl group and a ketone-derived heterocyclic ring, demonstrated notable anticonvulsant activity in an electric shock-induced convulsion model in rats. The activity was found to be influenced by the substitution pattern on the phenyl ring, with chloro-substituted analogs showing enhanced potency.

Table 1: Anticonvulsant Activity of Selected Pyrazoline Derivatives

| Compound | Dose (mg/kg, i.p.) | % Protection against Convulsions |

| I | 125 | 50 |

| 250 | 66.6 | |

| II | 125 | 66.6 |

| 250 | 83.3 | |

| III | 125 | 83.3 |

| 250 | 100 | |

| IV | 125 | 66.6 |

| 250 | 83.3 | |

| V | 125 | 83.3 |

| 250 | 100 | |

| VI | 125 | 50 |

| 250 | 66.6 | |

| Phenytoin (Standard) | 25 | 100 |

Data extracted from a study on pyrazoline derivatives, which are structurally related to potential derivatives of this compound.

Experimental Protocol: Synthesis of 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone Derivatives

This protocol describes a general method for the synthesis of pyrazoline derivatives from chalcones, which can be adapted for derivatives of this compound.

Step 1: Synthesis of Chalcones A mixture of an appropriate acetophenone (B1666503) (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is dissolved in ethanol (B145695) (30 mL). To this solution, an aqueous solution of potassium hydroxide (B78521) (40%, 15 mL) is added dropwise while maintaining the temperature at 25-30°C. The reaction mixture is stirred for 24 hours and then poured into crushed ice. The resulting mixture is neutralized with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the chalcone (B49325).

Step 2: Synthesis of Pyrazoline Derivatives A solution of the chalcone (0.01 mol) and phenylhydrazine (B124118) (0.01 mol) in glacial acetic acid (20 mL) is refluxed for 5 hours. The reaction mixture is then cooled and poured into ice-cold water. The separated solid is filtered, washed with water, and recrystallized from ethanol to yield the final pyrazoline derivative.

Logical Workflow for Anticonvulsant Drug Discovery from this compound

References

An In-depth Technical Guide to the Reaction Mechanisms of 1-Phenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylbutan-2-one, also known as benzyl (B1604629) ethyl ketone, is a versatile ketone that serves as a valuable intermediate in organic synthesis. Its chemical reactivity is characterized by the interplay between the carbonyl group, the adjacent methylene (B1212753) and methyl groups, and the phenyl ring. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, including reactions at the carbonyl group (reduction, Grignard reaction, Wittig reaction) and reactions involving the α-carbons (halogenation and aldol (B89426) condensation). Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of its chemistry, particularly in the context of pharmaceutical research and development.

Introduction

This compound (C₁₀H₁₂O) is an organic compound with a molecular weight of 148.20 g/mol .[1][2] Its structure, featuring a phenyl group attached to a butanone backbone, makes it a subject of interest for various chemical transformations. The presence of two different α-carbons (a methylene and a methyl group) allows for regioselective reactions, while the carbonyl group is a key site for nucleophilic additions. This guide will explore the primary reaction pathways of this ketone, providing the necessary technical details for its application in a research and development setting.

Reactions at the Carbonyl Group

The polarized carbon-oxygen double bond in this compound is a prime target for nucleophilic attack. Key reactions at this site include reduction to an alcohol, carbon-carbon bond formation via Grignard reagents, and olefination through the Wittig reaction.

Reduction to 1-Phenylbutan-2-ol

The reduction of this compound to the corresponding secondary alcohol, 1-Phenylbutan-2-ol, is a fundamental transformation. This is commonly achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄).

Reaction Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent (e.g., methanol (B129727) or ethanol) to yield the alcohol.[3][4]

This protocol is adapted from general procedures for the reduction of ketones.[5][6]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica (B1680970) gel.

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| NaBH₄ | Methanol/Ethanol | 0 to RT | 1-2 | 60-85 | [1][5] |

DOT Diagram: Reduction of this compound

Grignard Reaction

The Grignard reaction allows for the formation of a new carbon-carbon bond at the carbonyl carbon, leading to a tertiary alcohol. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), yields 2-Methyl-1-phenylbutan-2-ol.[2][7]

Reaction Mechanism: The highly nucleophilic carbanion of the Grignard reagent attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to give the tertiary alcohol.[8][9]

This is a general procedure for the Grignard reaction with ketones.[10][11]

-

Reaction Setup: Flame-dry a round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere (e.g., nitrogen or argon). Add magnesium turnings to the flask.

-

Grignard Reagent Formation: Add a solution of methyl bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating or a crystal of iodine.

-

Addition of Ketone: Once the Grignard reagent has formed, cool the solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous ether or THF dropwise.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The product can be purified by distillation or column chromatography. A yield of 74% has been reported for a similar synthesis of 2-methyl-4-phenylbutan-2-ol.[7]

| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |

| Benzylmagnesium halide | Toluene | 0 | 2 | 74 (for an analog) | [7] |

DOT Diagram: Grignard Reaction of this compound

Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes. This compound can react with a phosphorus ylide (Wittig reagent) to form an alkene, with the location of the new double bond being precisely controlled.[12][13]

Reaction Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and triphenylphosphine (B44618) oxide.[14][15]

This protocol is adapted from a procedure for a similar ketone.[16]

-

Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add n-butyllithium (n-BuLi) (1.05 eq) dropwise. Stir for 1 hour at 0 °C.

-

Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Purification: Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting alkene by column chromatography.

| Ylide | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Methylenetriphenylphosphorane | THF | 0 to RT | 2-4 | 62 (for a similar aldehyde) | [17] |

DOT Diagram: Wittig Reaction of this compound

Reactions at the α-Carbon

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form an enolate ion. This nucleophilic enolate is central to several important reactions, including halogenation and aldol condensation.

α-Halogenation

In the presence of an acid or base catalyst, this compound can be halogenated at the α-position. Under acidic conditions, the reaction typically yields a monohalogenated product, with substitution favoring the more substituted α-carbon.[10][18]

Reaction Mechanism (Acid-Catalyzed): The reaction is initiated by the acid-catalyzed formation of an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). Deprotonation of the resulting intermediate yields the α-bromo ketone.[12][19]

This is a general procedure for the α-bromination of ketones.[20][21]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) (1.0 eq) in glacial acetic acid dropwise with stirring, keeping the temperature below 10 °C.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into cold water and extract with dichloromethane.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution, then with saturated sodium bisulfite solution to remove excess bromine. Dry over anhydrous MgSO₄ and concentrate to yield 2-bromo-1-phenylbutan-2-one. A yield of 85% has been achieved for a similar reaction with 4-chloroacetophenone.[19]

| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |

| Pyridine hydrobromide perbromide | Acetic Acid | 90 | 1 | 85 (for an analog) | [19] |

DOT Diagram: α-Bromination of this compound

Aldol Condensation

This compound can act as a nucleophile (after forming an enolate) in an aldol condensation reaction with an aldehyde or another ketone. For example, it can react with an aromatic aldehyde like furfural (B47365).[16][22] The reaction can be catalyzed by either acid or base.

Reaction Mechanism (Base-Catalyzed): A base removes an α-hydrogen to form a resonance-stabilized enolate ion. This enolate then attacks the carbonyl carbon of another aldehyde or ketone molecule to form a β-hydroxy ketone (an aldol addition product). Upon heating, this product can dehydrate to form an α,β-unsaturated ketone (an aldol condensation product).[17][23]

This protocol is adapted from a procedure for the aldol condensation of furfural with 2-butanone.[24]

-

Reaction Setup: In a batch reactor, mix this compound (5.0 eq) and furfural (1.0 eq).

-

Catalyst Addition: Add a suitable solid base catalyst (e.g., magnesium-aluminum mixed oxide).

-

Reaction: Heat the mixture to 120-180 °C under a nitrogen atmosphere and stir for several hours.

-

Work-up and Purification: After cooling, filter the catalyst. The product mixture can be analyzed and purified by gas chromatography and column chromatography. A furfural conversion of over 99% and a yield of the C9 product of 78.3% have been reported in a similar reaction.[24]

| Electrophile | Catalyst | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |

| Furfural | STO/SBA15 | 180 | 5 | 78.3 (C9 product) | [24] |

| 2-Butanone | LDO3 | 120 | 8 | 77 (selectivity) | [23] |

DOT Diagram: Aldol Condensation of this compound

References

- 1. rsc.org [rsc.org]

- 2. 1-Phenyl-2-butanone | C10H12O | CID 13879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Khan Academy [khanacademy.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. DSpace [cora.ucc.ie]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. Production of liquid fuel intermediates from furfural via aldol condensation over Lewis acid zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Phenylbutan-2-one from Phenylacetic Acid: A Detailed Guide for Researchers

Introduction: